molecular formula C13H8ClFN2O5 B3011674 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-chloro-6-fluorobenzoate CAS No. 868679-86-1

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-chloro-6-fluorobenzoate

Cat. No.: B3011674
CAS No.: 868679-86-1
M. Wt: 326.66
InChI Key: FFWAQNPCRMSKAN-UHFFFAOYSA-N
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Description

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-chloro-6-fluorobenzoate is a complex organic compound that features a pyridine ring substituted with a nitro group, a methyl group, and an oxo group Additionally, it is esterified with 2-chloro-6-fluorobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-chloro-6-fluorobenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-chloro-6-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as protein kinases and enzymes. It is believed to inhibit the activity of these targets by binding to their active sites, thereby preventing their catalytic activity. This interaction can lead to changes in cell signaling pathways and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate
  • 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
  • 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-methyl-3-nitrobenzoate

Uniqueness

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-chloro-6-fluorobenzoate is unique due to the presence of both chloro and fluoro substituents on the benzoate moiety, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research .

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O5/c1-6-5-9(11(17(20)21)12(18)16-6)22-13(19)10-7(14)3-2-4-8(10)15/h2-5H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWAQNPCRMSKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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